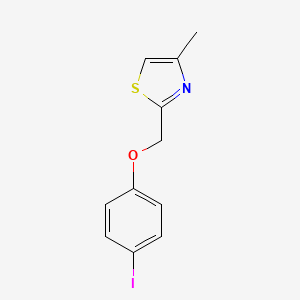
1-(2-Morpholinopropyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-吗啉丙基)-1H-1,2,3-三唑-4-羧酸是一种由于其独特的结构特征和潜在应用而引起各科学研究领域兴趣的化合物。该化合物由连接到丙基链上的吗啉环组成,该丙基链进一步连接到在 4 位具有羧酸基团的 1,2,3-三唑环。这些官能团的组合赋予该化合物独特的化学和生物学性质。
准备方法
合成路线和反应条件: 1-(2-吗啉丙基)-1H-1,2,3-三唑-4-羧酸的合成通常涉及多步过程。一种常见的方法是从制备 2-(吗啉-4-基)丙烷-1-胺开始,然后将其进行铜(I) 催化的叠氮化物-炔烃环加成 (CuAAC) 反应与合适的炔烃反应以形成 1,2,3-三唑环。
工业生产方法: 该化合物的工业生产可能涉及优化合成路线以提高产率和纯度。这可以包括在 CuAAC 反应中使用连续流动反应器,以及使用结晶和色谱等先进的纯化技术分离最终产物。
化学反应分析
反应类型: 1-(2-吗啉丙基)-1H-1,2,3-三唑-4-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如过氧化氢或高锰酸钾)氧化。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原反应。
取代: 该化合物可以发生亲核取代反应,特别是在吗啉环和三唑环处。
常见试剂和条件:
氧化: 酸性或碱性介质中的过氧化氢。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在氢氧化钠等碱存在下的胺或硫醇等亲核试剂。
主要产品:
氧化: 形成具有附加含氧官能团的氧化衍生物。
还原: 形成具有氢化官能团的还原衍生物。
取代: 形成以新官能团取代氢原子的取代衍生物。
科学研究应用
1-(2-吗啉丙基)-1H-1,2,3-三唑-4-羧酸在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建块,尤其是在开发药物和农用化学品方面。
生物学: 研究其作为具有抗菌、抗病毒和抗癌特性的生物活性分子的潜力。
医学: 探索其作为酶抑制剂或受体调节剂的潜在治疗应用。
工业: 用于开发具有特定化学性质的新材料,如聚合物和涂料。
作用机制
1-(2-吗啉丙基)-1H-1,2,3-三唑-4-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节它们的活性并导致各种生物学效应。例如,它可以通过结合到其活性位点来抑制某些酶的活性,从而阻止底物结合和随后的催化作用。
相似化合物的比较
1-(2-吗啉丙基)-1H-1,2,3-三唑-4-羧酸可以与其他类似化合物进行比较,例如:
1-(2-吗啉丙基)-1H-1,2,3-三唑-4-甲酰胺: 结构相似,但具有酰胺基团而不是羧酸基团。
1-(2-吗啉丙基)-1H-1,2,3-三唑-4-甲酯: 结构相似,但具有甲酯基团而不是羧酸基团。
1-(2-吗啉丙基)-1H-1,2,3-三唑-4-羧酸的独特性在于其官能团的组合,与类似物相比,赋予了独特的化学和生物学性质。
属性
分子式 |
C10H16N4O3 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC 名称 |
1-(2-morpholin-4-ylpropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O3/c1-8(13-2-4-17-5-3-13)6-14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16) |
InChI 键 |
WPQZUJFYTZMUGI-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=C(N=N1)C(=O)O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11783395.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783397.png)
![4-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11783399.png)
![10-(2-Hydroxyethyl)-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B11783407.png)

![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)


![Ethyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11783456.png)
![5-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11783472.png)
![4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783477.png)
![2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11783483.png)
